molecular formula C8H8N2 B3190044 1,1'-Bi-1H-pyrrole CAS No. 38602-81-2

1,1'-Bi-1H-pyrrole

Cat. No. B3190044
CAS RN: 38602-81-2
M. Wt: 132.16 g/mol
InChI Key: TWAVLAUIQVYLOR-UHFFFAOYSA-N
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Description

1,1'-Bi-1H-pyrrole, also known as dipyrromethene, is a heterocyclic organic compound with a pyrrole core. It has been widely studied for its potential applications in various fields, including chemistry, biology, and materials science.

Scientific Research Applications

Versatile Building Block in Synthesis

1,1'-Bi-1H-pyrrole serves as a versatile building block in the construction of unsymmetrically substituted pyrroles, particularly in stepwise regiospecific mono-halogenation and cross-coupling reactions. This strategic approach allows for diverse substitution patterns in pyrroles, demonstrating its adaptability in synthetic chemistry (Chan et al., 1997).

Catalyst Base Strength Measurement

In the field of catalysis, 1,1'-Bi-1H-pyrrole has been utilized as an NMR probe molecule to measure the base strength of solid catalysts. Solid-state NMR experiments and density functional theory (DFT) calculations explore the adsorption structures and chemical shifts of pyrrole molecules, enhancing the understanding of catalytic processes (Yi et al., 2017).

Multicomponent Reactions for Pyrrole Synthesis

Pyrrole, including its derivatives, plays a crucial role in various scientific domains, including biology and materials science. The synthesis of pyrrole through multicomponent reactions is particularly efficient and environmentally favorable. Recent advances in this area have significantly contributed to the availability of functionalized pyrrole derivatives (Estévez et al., 2014).

Electrochromic and Ion Receptor Properties

1,1'-Bi-1H-pyrrole derivatives have been synthesized and studied for their electrochromic and ion receptor properties. These studies include investigating the electroanalytic, spectroscopic, thermal, and four-probe techniques, contributing to potential applications in metal recovery and ion sensing technologies (Mert et al., 2013).

Enzyme Mimicry and Anion Recognition

Bis-calix[4]pyrrole derivatives, based on 1,1'-Bi-1H-pyrrole, have shown potential in mimicking enzymes and recognizing anions concurrently within their structures. This discovery is supported by spectroscopic analyses and theoretical calculations, opening new avenues in molecular recognition and catalysis research (He et al., 2017).

Corrosion Inhibition in Industrial Applications

1,1'-Bi-1H-pyrrole derivatives have been identified as effective organic inhibitors for carbon steel corrosion, especially in hydrochloric acid media. This application is significant in industrial contexts where corrosion resistance is crucial. The understanding of adsorption mechanisms and inhibition efficiency has been enhanced through experimental and theoretical studies (Zarrouk et al., 2015).

Anti-inflammatory Pharmaceutical Development

In pharmaceutical research, 1,1'-Bi-1H-pyrrole structures have been explored for their anti-inflammatory properties. Synthesized derivatives have been screened and compared with standard drugs, indicating potential for the development of new anti-inflammatory medications (Dholakia, 2023).

Sustainable Catalytic Synthesis

The use of 1,1'-Bi-1H-pyrrole in sustainable catalytic synthesis has gained attention. This involves deoxygenating secondary alcohols and amino alcohols, linking them via C–N and C–C bonds, and eliminating hydrogen gas. Such sustainable approaches are crucial for environmentally friendly chemistry (Michlik & Kempe, 2013).

Applications in Optoelectronic Materials

1,1'-Bi-1H-pyrrole based copolymers have been synthesized and characterized for their application in high-performance polymer transistors. Their physicochemical, electrical properties, and molecular packing structures in thin films have been investigated, showing potential in the field of organic electronics (Zhang et al., 2018).

properties

IUPAC Name

1-pyrrol-1-ylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-2-6-9(5-1)10-7-3-4-8-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAVLAUIQVYLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191920
Record name 1,1'-Bi-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Bi-1H-pyrrole

CAS RN

38602-81-2
Record name 1,1'-Bi-1H-pyrrole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038602812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Bi-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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